molecular formula C23H20FN5O3 B14962456 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B14962456
M. Wt: 433.4 g/mol
InChI Key: PLFVQBVJARERDS-UHFFFAOYSA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that combines elements of isoquinoline, fluorophenyl, and pyridopyrimidine, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydroisoquinoline core, followed by the introduction of the fluorophenyl group and the construction of the pyridopyrimidine ring. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions at the molecular level.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.

    Industry: It might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes, depending on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide stands out due to its unique combination of structural elements, which may confer distinct biological activities and chemical properties

Properties

Molecular Formula

C23H20FN5O3

Molecular Weight

433.4 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-fluorophenyl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C23H20FN5O3/c24-15-6-3-7-16(10-15)25-21(31)17-11-18(30)26-20-19(17)22(32)28-23(27-20)29-9-8-13-4-1-2-5-14(13)12-29/h1-7,10,17H,8-9,11-12H2,(H,25,31)(H2,26,27,28,30,32)

InChI Key

PLFVQBVJARERDS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(C(CC(=O)N4)C(=O)NC5=CC(=CC=C5)F)C(=O)N3

Origin of Product

United States

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